5-Ethoxyquinoxaline

描述

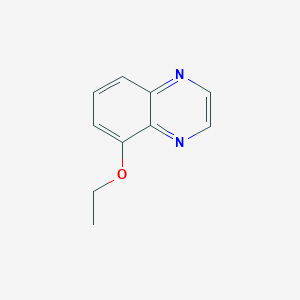

5-Ethoxyquinoxaline is a heterocyclic organic compound characterized by a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) and an ethoxy (-OCH₂CH₃) substituent at the 5-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol. Quinoxaline derivatives are renowned for their versatility in pharmaceutical, agrochemical, and materials science applications due to their electron-deficient aromatic system, which facilitates diverse reactivity and functionalization . The ethoxy group in 5-Ethoxyquinoxaline enhances solubility in organic solvents and may influence metabolic stability, making it a candidate for drug development .

属性

CAS 编号 |

18514-74-4 |

|---|---|

分子式 |

C10H10N2O |

分子量 |

174.2 g/mol |

IUPAC 名称 |

5-ethoxyquinoxaline |

InChI |

InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3 |

InChI 键 |

NDNKKBAVXKBWEZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=NC=CN=C21 |

规范 SMILES |

CCOC1=CC=CC2=NC=CN=C21 |

同义词 |

5-ETHOXY-QUINOXALINE |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Quinoxaline Derivatives

The physicochemical properties, reactivity, and applications of quinoxaline derivatives vary significantly depending on substituents. Below is a detailed comparison of 5-Ethoxyquinoxaline with structurally analogous compounds, supported by data from safety sheets, research articles, and analytical guidelines.

Table 1: Comparative Analysis of Quinoxaline Derivatives

<sup>*</sup> Example: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline (CAS: 1380571-57-2).

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility Electron-Donating Groups (e.g., Ethoxy): The ethoxy group in 5-Ethoxyquinoxaline increases electron density at the quinoxaline core, enhancing solubility in polar organic solvents like ethanol or DMSO. This property is advantageous in drug formulation . Electron-Withdrawing Groups (e.g., Chloro, Nitro): Chloro and nitro substituents reduce electron density, lowering solubility but improving thermal stability. For instance, 5-Chloroquinoxaline is used in agrochemicals due to its resistance to environmental degradation .

Applications Pharmaceuticals: Ethoxy and methoxy derivatives are prioritized for their bioavailability and metabolic stability. In contrast, nitro-substituted quinoxalines are more common in materials science due to their electron-accepting properties . Agrochemicals: Chloro derivatives dominate due to their cost-effectiveness and persistence in biological systems .

Nitro Derivatives: Emit hazardous fumes (e.g., NOₓ) under thermal stress, demanding controlled environments for use .

Analytical Considerations

Substituent identification in quinoxaline derivatives relies on advanced analytical methods, such as HPLC-MS and NMR spectroscopy, to distinguish functional groups (e.g., ethoxy vs. methoxy) and assess purity . Regulatory guidelines emphasize substance-specific testing for articles containing quinoxalines, particularly those intended for consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。